molecular formula C15H13NO4 B11950608 Benzoic acid, 2-(((3-methoxyphenyl)amino)carbonyl)- CAS No. 19336-97-1

Benzoic acid, 2-(((3-methoxyphenyl)amino)carbonyl)-

Cat. No.: B11950608
CAS No.: 19336-97-1
M. Wt: 271.27 g/mol
InChI Key: RKFAVXPUBJHXOI-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(((3-methoxyphenyl)amino)carbonyl)- is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzoic acid moiety linked to a 3-methoxyphenyl group through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(((3-methoxyphenyl)amino)carbonyl)- can be achieved through the condensation of benzoic acid derivatives with amines. One common method involves the use of N-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) as coupling agents to facilitate the formation of the amide bond . The reaction is typically carried out under mild conditions, such as room temperature, to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and efficient methods. For example, the Ullmann reaction under microwave irradiation has been explored for the preparation of similar compounds . This method offers advantages such as reduced reaction times and improved yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(((3-methoxyphenyl)amino)carbonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzoic acid, 2-(((3-methoxyphenyl)amino)carbonyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-(((3-methoxyphenyl)amino)carbonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Benzoic acid, 2-(((3-methoxyphenyl)amino)carbonyl)- can be compared with other similar compounds, such as:

The uniqueness of benzoic acid, 2-(((3-methoxyphenyl)amino)carbonyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

19336-97-1

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

2-[(3-methoxyphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C15H13NO4/c1-20-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)

InChI Key

RKFAVXPUBJHXOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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